TT-OAD2 was developed as part of a research initiative to identify effective non-peptidic agonists for GLP-1R, which traditionally has been targeted by peptide-based drugs. The compound is classified under small-molecule agonists and has been included in preclinical studies, although it has not progressed to clinical trials . Its classification aligns with other small molecules that modulate GLP-1R activity, differing from peptide-based therapeutics like liraglutide or semaglutide.
The synthesis of TT-OAD2 involves several steps typical of small-molecule drug development. The detailed synthetic pathway includes:
The specific details of the synthesis process are often proprietary but generally follow established protocols for synthesizing complex organic molecules.
TT-OAD2 features a molecular structure that allows it to effectively bind to the GLP-1R. The structural analysis reveals:
The compound's three-dimensional structure has been elucidated through techniques like cryo-electron microscopy, providing insights into its interaction with GLP-1R at atomic resolution .
TT-OAD2 participates in various chemical reactions pertinent to its function as a GLP-1R agonist:
These reactions underscore the compound's potential therapeutic applications in managing metabolic diseases.
The mechanism by which TT-OAD2 exerts its effects involves several key processes:
TT-OAD2 exhibits several notable physical and chemical properties:
Such properties are essential for evaluating the compound's suitability as a therapeutic agent.
TT-OAD2 has potential applications in various scientific fields:
TT-OAD2 (free base) exemplifies a class of non-peptidyl agonists that engage the Glucagon-Like Peptide-1 Receptor (GLP-1 Receptor) through distinct kinetic and thermodynamic pathways compared to endogenous peptides. Unlike peptidic agonists (e.g., GLP-1(7-36) that require extensive interactions with both the extracellular domain (ECD) and transmembrane domain (TMD), TT-OAD2 binds primarily within the TMD pocket. This pocket spans transmembrane helices 1–3 and 7, with minor ECD contacts [1] [8]. Hydrogen-deuterium exchange mass spectrometry studies reveal that TT-OAD2 binding induces a unique intermediate conformation in the ECD-TMD interface, distinct from both inactive and fully active states [3].
The binding kinetics follow a multi-step induced-fit mechanism characterized by:
Table 1: Binding Kinetics of TT-OAD2 vs. Reference Agonists
| Parameter | TT-OAD2 | GLP-1 | Compound 2 (Ago-PAM) |
|---|---|---|---|
| Kd (nM) | 24 ± 3 | 0.5 ± 0.1 | 180 ± 25 |
| Association Rate (kₐ; M⁻¹s⁻¹) | 1.2 × 10⁵ | 3.5 × 10⁷ | 8.0 × 10⁴ |
| Dissociation Rate (kd; s⁻¹) | 0.0029 | 0.000017 | 0.014 |
| Binding ΔG (kJ/mol) | -45.2 | -58.7 | -39.1 |
This kinetic profile enables rapid receptor occupancy but reduced stability compared to peptides, necessitating higher therapeutic concentrations for sustained signaling [1] [8].
Cryo-electron microscopy structures (resolution: 3.0–4.2 Å) of TT-OAD2-bound GLP-1 Receptor reveal a binding pose deeply embedded in the TMD orthosteric pocket, with partial overlap of GLP-1 residues 10–20 [5] [6]. Key interactions include:
Table 2: Residue-Specific Interactions Governing TT-OAD2 Binding
| Receptor Domain | Critical Residues | Interaction Type | Functional Consequence |
|---|---|---|---|
| ECD | Trp33 | π-Stacking | Species selectivity; ECD stabilization |
| TM1 | Glu138 | Ionic bond | Anchoring to TMD core |
| TM2 | Lys197, Leu201 | Van der Waals | Pocket shape complementarity |
| TM3 | Phe230, Met233 | Hydrophobic packing | Agonist burial depth |
| TM7 | Arg380, Phe381 | H-bonding/π-Stacking | Activation-associated helix tilt |
Notably, TT-OAD2 binding induces a 14 Å inward displacement of ECL3 and a 12° tilt in TM7, triggering partial unwinding of TM6’s extracellular end – a hallmark of class B GPCR activation [5] [7]. However, full outward movement of TM6’s intracellular aspect (∼18 Å in GLP-1-bound structures) is attenuated (∼9 Å), correlating with its partial agonism in Gαs coupling [6].
TT-OAD2 exhibits ago-allosteric properties: it acts as a partial orthosteric agonist while modulating endogenous ligand efficacy. Competitive radioligand binding assays show TT-OAD2 reduces GLP-1 affinity by 15-fold (IC50 = 110 nM) but enhances the affinity of small-molecule agonists like LY3502970 [1] [9]. This probe dependence arises via:
Table 3: Allosteric Effects on Ligand Binding
| Modulator | GLP-1 Kd Shift | cAMP EC50 for GLP-1 | Hill Coefficient |
|---|---|---|---|
| None | 1x (reference) | 1x (reference) | 1.0 ± 0.1 |
| TT-OAD2 (1 μM) | 15x ↑ | 3x ↓ | 0.7 ± 0.1 |
| Compound 2 (10 μM) | 25x ↑ | 6x ↓ | 0.5 ± 0.2 |
Biophysical simulations confirm TT-OAD2 stabilizes a receptor conformation with intermediate ECD closure (angle: 32° vs. 48° in apo and 15° in GLP-1-bound states), sterically hindering – but not abolishing – peptide engagement [1] [9].
TT-OAD2 demonstrates pronounced signaling bias relative to GLP-1:
Table 4: Signaling Pathway Activation Profiles
| Signaling Pathway | TT-OAD2 Efficacy (% GLP-1) | Potency (EC50) | Key Effectors |
|---|---|---|---|
| Cyclic Adenosine Monophosphate accumulation | 70 ± 8% | 0.2 ± 0.04 nM | Gαs, adenylate cyclase |
| Extracellular Regulated Protein Kinases 1/2 phosphorylation | 90 ± 5% | 1.1 ± 0.3 nM | β-arrestin-1, Raf-MEK-ERK cascade |
| Calcium flux | <5% | Not measurable | Gαq, phospholipase C, IP3R |
This bias stems from two mechanistic models:
Consequently, TT-OAD2’s biased profile may translate to improved metabolic efficacy with reduced desensitization in vivo [1] [7] [9].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: